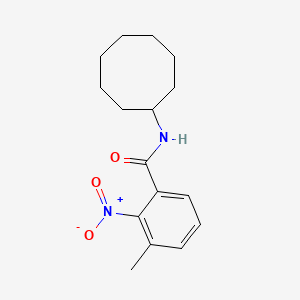![molecular formula C14H11F3N2O2 B4394886 N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea
Overview
Description
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is a selective inhibitor of the protein kinase CK2, which is an important regulator of cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy.
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 and the PI3K/Akt/mTOR pathway, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea also induces the expression of tumor suppressor genes and inhibits the expression of oncogenes.
Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy with other cancer treatments.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is its high selectivity for CK2, which reduces the likelihood of off-target effects. Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has shown good pharmacokinetic properties, including good oral bioavailability and low toxicity in preclinical studies.
However, one limitation of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is its limited solubility in aqueous solutions, which may affect its efficacy in in vivo studies. Furthermore, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in humans.
Future Directions
There are several future directions for the development of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea as a cancer therapeutic agent. One potential direction is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy.
Furthermore, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in humans. Clinical trials are needed to determine the safety and efficacy of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in cancer patients.
In addition, further studies are needed to determine the potential of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in other diseases, such as inflammatory disorders and neurodegenerative diseases, which have also been linked to CK2 dysregulation.
Conclusion:
In conclusion, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is a promising small molecule inhibitor with potential as a cancer therapeutic agent. Its selective inhibition of CK2 and the PI3K/Akt/mTOR pathway, as well as its ability to inhibit cancer cell migration and sensitize cancer cells to chemotherapy and radiation therapy, make it an attractive candidate for further development. However, further studies are needed to determine its safety and efficacy in humans and its potential in other diseases.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have also demonstrated the anti-tumor activity of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea. In a xenograft mouse model of breast cancer, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea significantly inhibited tumor growth without causing any noticeable toxicity. These findings suggest that N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has the potential to be developed into a new cancer therapeutic agent.
properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-11-6-1-2-7-12(11)19-14(20)18-9-4-3-5-10(8-9)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYEWTXUHAOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



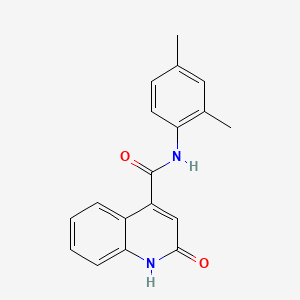
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)
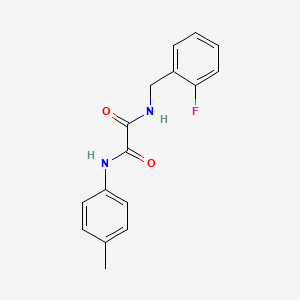
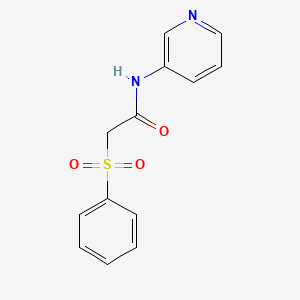
![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
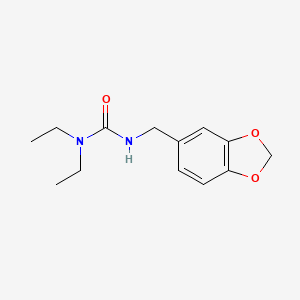

![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
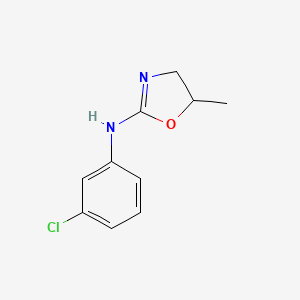
![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
